7-Bromo-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one
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Overview
Description
7-Bromo-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one is a synthetic organic compound that belongs to the phthalazine family. Phthalazines are heterocyclic compounds containing a diazine ring fused to a benzene ring. This compound is characterized by the presence of a bromine atom at the 7th position and a prop-2-yn-1-yl group at the 2nd position of the phthalazinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one typically involves the following steps:
Alkylation: The prop-2-yn-1-yl group can be introduced via an alkylation reaction using propargyl bromide and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The alkyne group can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Addition: Halogens (e.g., Br2), hydrogen gas with a catalyst (e.g., Pd/C), or electrophiles like iodine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amino derivative, while addition of hydrogen could result in a saturated hydrocarbon.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone: The parent compound without the bromine and prop-2-yn-1-yl groups.
7-Bromo-phthalazinone: Lacks the prop-2-yn-1-yl group.
2-(Prop-2-yn-1-yl)phthalazinone: Lacks the bromine atom.
Uniqueness
7-Bromo-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one is unique due to the presence of both the bromine atom and the prop-2-yn-1-yl group, which can impart distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C11H7BrN2O |
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Molecular Weight |
263.09 g/mol |
IUPAC Name |
7-bromo-2-prop-2-ynylphthalazin-1-one |
InChI |
InChI=1S/C11H7BrN2O/c1-2-5-14-11(15)10-6-9(12)4-3-8(10)7-13-14/h1,3-4,6-7H,5H2 |
InChI Key |
XZQAQSMCVOVCPY-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C(=O)C2=C(C=CC(=C2)Br)C=N1 |
Origin of Product |
United States |
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